molecular formula C21H19ClN6 B12372408 6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1h-Tetrazol-5-Yl)quinoline

6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1h-Tetrazol-5-Yl)quinoline

Cat. No.: B12372408
M. Wt: 390.9 g/mol
InChI Key: FXEKONNOBJEKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO6806051 is a potent dual inhibitor of fatty acid binding proteins 4 and 5 (FABP4 and FABP5). These proteins play a crucial role in the intracellular transport of fatty acids and other lipophilic substances. RO6806051 has shown good selectivity and favorable absorption, distribution, metabolism, and excretion (eADME) properties .

Preparation Methods

The synthesis of RO6806051 involves the design and synthesis of quinoline derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RO6806051 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RO6806051 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of FABP4 and FABP5 in various biochemical pathways.

    Biology: It helps in understanding the intracellular transport of fatty acids and other lipophilic substances.

    Medicine: It has potential therapeutic applications in the treatment of metabolic diseases, such as obesity and diabetes, by inhibiting FABP4 and FABP5.

    Industry: It is used in the development of new drugs targeting FABP4 and FABP5

Mechanism of Action

RO6806051 exerts its effects by inhibiting the activity of FABP4 and FABP5. These proteins are involved in the intracellular transport of fatty acids and other lipophilic substances. By inhibiting these proteins, RO6806051 disrupts the transport of these substances, leading to various biochemical effects. The molecular targets and pathways involved include the binding sites of FABP4 and FABP5, which are crucial for their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19ClN6

Molecular Weight

390.9 g/mol

IUPAC Name

6-chloro-4-phenyl-2-piperidin-1-yl-3-(2H-tetrazol-5-yl)quinoline

InChI

InChI=1S/C21H19ClN6/c22-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20-24-26-27-25-20)21(23-17)28-11-5-2-6-12-28/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,24,25,26,27)

InChI Key

FXEKONNOBJEKPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NNN=N4)C5=CC=CC=C5

Origin of Product

United States

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